Enhanced Hydrophobicity vs. Unsubstituted Phenylalanine Analogs
The 2-naphthyl substituent in Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid confers a significant increase in lipophilicity compared to the unsubstituted phenyl analog, Boc-β-Phe-OH. This is directly quantified by their respective predicted LogP values .
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | 3.62 |
| Comparator Or Baseline | Boc-β-Phe-OH (CAS 103365-47-5): Predicted LogP 2.13 |
| Quantified Difference | +1.49 log units |
| Conditions | ACD/Labs Percepta Platform; data accessed via ChemSpider |
Why This Matters
This ~1.5 log unit increase predicts substantially different membrane permeability, protein binding, and aqueous solubility, guiding selection for specific drug design or peptide engineering projects.
